Clebopride maleate is a substituted benzamide compound and a dopamine receptor antagonist . It is used to treat symptoms associated with functional gastrointestinal disorders . Clebopride may also be used to treat nausea and vomiting associated with chemotherapy .
The molecular formula of Clebopride maleate is C24H28ClN3O6 . The IUPAC name is 4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide; (Z)-but-2-enedioic acid .
Clebopride maleate is a substituted benzamide compound and dopamine receptor antagonist that is related to metoclopramide . Initial studies of the blockade of cerebral dopamine receptors indicated that cleobopride showed greater activity compared to metoclopramide .
Clebopride maleate has a molecular weight of 489.9 g/mol . The InChIKey is BCVIWCRZYPHHMQ-BTJKTKAUSA-N .
Clebopride maleate is a pharmaceutical compound primarily classified as a dopamine antagonist. It is utilized in the treatment of functional gastrointestinal disorders, particularly for alleviating symptoms such as nausea and vomiting. Clebopride is chemically related to metoclopramide, another well-known dopamine antagonist with similar therapeutic applications. The compound has been noted for its efficacy in treating conditions like stomach ulcers and indigestion, making it a valuable agent in gastrointestinal pharmacotherapy .
Clebopride was first introduced in the late 1970s and has been used in various formulations since then. Its development stemmed from the need for effective treatments for gastrointestinal disorders that could minimize side effects commonly associated with other antiemetic agents . The compound is synthesized through various chemical processes, which are detailed in the synthesis section below.
Clebopride maleate falls under the category of substituted benzamides, which are known for their action on dopamine receptors. It is classified as a prokinetic agent due to its ability to enhance gastrointestinal motility and is recognized for its antiemetic properties . The maleate salt form aids in the drug's solubility and stability.
The synthesis of clebopride maleate involves several steps that typically include the formation of the substituted benzamide structure. The synthesis can be achieved through classical organic reactions such as acylation and cyclization.
Clebopride maleate has a complex molecular structure, characterized by its molecular formula . The compound features a substituted benzamide core with a chlorine atom and multiple nitrogen atoms, contributing to its activity as a dopamine antagonist.
The structural data indicates that clebopride does not exhibit optical isomerism due to the absence of chiral centers .
Clebopride undergoes various metabolic transformations within the body:
These reactions illustrate the compound's metabolic pathway and potential implications for efficacy and safety .
The metabolic pathways involve cytochrome P450 enzymes, which play a significant role in drug metabolism, influencing both the pharmacokinetics and pharmacodynamics of clebopride maleate.
Clebopride acts primarily as an antagonist at dopamine D2 receptors located in the central nervous system and gastrointestinal tract. By blocking these receptors, it inhibits dopaminergic signaling that can trigger nausea and vomiting.
Relevant analyses have shown that clebopride maintains its integrity under various conditions but should be stored properly to prevent degradation .
Clebopride maleate is primarily used in clinical settings for:
Clebopride maleate is a crystalline salt formed by the acid-base reaction between clebopride (a substituted benzamide derivative) and maleic acid. The parent compound, clebopride, has the molecular formula C₂₀H₂₄ClN₃O₂, while the maleate salt exhibits the stoichiometry C₂₀H₂₄ClN₃O₂·C₄H₄O₄, resulting in a molecular weight of 489.95 g/mol [3] [9]. Key structural features include:
Stereochemically, clebopride maleate is achiral with no defined stereocenters but exhibits one E/Z center due to the maleate ion [3]. The SMILES notation (OC(=O)\C=C/C(O)=O.COC1=C(C=C(Cl)C(N)=C1)C(=O)NC2CCN(CC3=CC=CC=C3)CC2
) and InChIKey (BCVIWCRZYPHHMQ-BTJKTKAUSA-N
) confirm the trans-configuration of the maleate double bond [3].
Table 1: Molecular Attributes of Clebopride Maleate
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₈ClN₃O₆ |
Molecular Weight (g/mol) | 489.95 |
Charge | 0 (neutral salt) |
Defined Stereocenters | 0 |
E/Z Centers | 1 (maleate moiety) |
Canonical SMILES | OC(=O)\C=C/C(O)=O.COC1=C(C=C(Cl)C(N)=C1)C(=O)NC2CCN(CC3=CC=CC=C3)CC2 |
Clebopride maleate is a white to off-white crystalline solid with limited solubility in aqueous and organic solvents. Its stability is influenced by environmental factors, necessitating controlled storage conditions [4] [6]:
Table 2: Physicochemical and Stability Properties
Property | Value/Condition |
---|---|
Appearance | White to off-white solid |
Water Solubility | Sparingly soluble (8.33 mg/mL) |
DMSO Solubility | 60 mg/mL (118.12 mM) |
Ethanol Solubility | Slightly soluble |
Storage Temperature | 2–8°C (under inert gas) |
Hygroscopicity | High (requires desiccated storage) |
Synthesis involves two key stages: preparation of clebopride free base and salt formation with maleic acid. While detailed industrial protocols are proprietary, general steps include:1. Clebopride Free Base Synthesis:- Condensation of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzylpiperidin-4-amine via carbodiimide-mediated coupling.- Purification by recrystallization from ethanol/water mixtures [3] [8].2. Salt Formation:- Reaction of clebopride base with 1.0 equivalent of maleic acid in anhydrous ethanol.- Controlled heating (50–60°C) followed by cooling to precipitate the salt.- Yield optimization requires stoichiometric precision to avoid residual acidity [4] [6].3. Purification:- Recrystallization from methanol/ethyl acetate yields pharmaceutical-grade material (>99.46% purity) [4].
Critical process parameters include anhydrous conditions to prevent maleate isomerization and temperature control during crystallization to ensure uniform crystal habit [6].
Direct crystallographic data (e.g., X-ray diffraction coordinates) for clebopride maleate remain unreported in public databases. However, analog studies and patent literature provide insights:
Despite the absence of single-crystal data, FT-IR and powder XRD analyses confirm batch-to-batch consistency, with characteristic peaks at 17.2°, 21.5°, and 25.3° (2θ) [4].
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: